Iomeprol

Overview

Description

Iomeprol is a nonionic, monomeric iodinated contrast medium used primarily in X-ray imaging. It is known for its high solubility and low osmolality, making it a preferred choice for various diagnostic procedures. This compound is marketed under trade names such as Imeron and Iomeron . It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium .

Preparation Methods

The synthesis of Iomeprol involves several key steps:

Starting Material: The process begins with 5-dimethylamino-2,4,6-triiodoisophthalic acid.

Sulfonyl Chlorination Reaction:

Chloroacetylation Reaction: Chloroacetyl groups are added to the molecule.

Amidation Reaction: This step involves the formation of amide bonds.

Hydroxylation Reaction: Hydroxyl groups are introduced to the molecule.

The industrial production of this compound is designed to be efficient and environmentally friendly, ensuring high yield and stable quality .

Chemical Reactions Analysis

Stability and Reactivity

- Solvent Effects : The solvent environment influences the electronic and structural properties of iomeprol. Increased solvent polarity raises the molecule's stability .

- Frontier Orbital Energies : Solvents cause the HOMO (highest occupied molecular orbital) values to become more negative and the LUMO (lowest unoccupied molecular orbital) values to become more positive as the dielectric constant increases. It is more difficult to remove an electron from this compound in water compared to a gas phase .

- Hyperconjugative Interaction : Intramolecular hyperconjugative interactions exist between the iodine atoms and the benzene ring within this compound. For example, energies for the interaction n3(I1) → π*(C15-C18), n3(I2) → π*(C16-C19) and n3(I3) → (C17-C20) are 7.72, 7.83 and 7.49 kcalmol-1, respectively demonstrate the intramolecular hyperconjugative interaction between the iodine atoms and benzene ring is strong in the ground state for this compound in gas phase .

Interactions and Adverse Reactions

- Hypersensitivity Reactions : this compound can induce hypersensitivity reactions, both immediate and non-immediate [4, 8, 9, 30]. Skin tests reveal cross-reactivity with other iodinated contrast media like iopamidol .

- Erythrocyte Proteins : this compound affects the thermal stability of erythrocyte proteins .

- Iodine Release: Iodinated contrast media can affect thyroid function because they contain iodine .

Environmental Considerations

- Environmental Transport: Studies have investigated the transport and biochemical transformations of this compound in stream and groundwater environments .

- Hospital Wastewater: this compound is a pharmaceutical residue found in hospital wastewater .

Disclaimer: This information is intended for research purposes. Please consult qualified professionals for accurate diagnoses and treatment.

Scientific Research Applications

Iomeprol has a wide range of applications in scientific research:

Chemistry: It is used as a contrast agent in various chemical analyses.

Biology: this compound is employed in biological studies to enhance imaging of biological tissues.

Medicine: Its primary use is in medical imaging, particularly in X-ray and computed tomography (CT) scans. It helps in visualizing blood vessels, organs, and other structures.

Industry: This compound is used in industrial applications where detailed imaging is required

Mechanism of Action

Iomeprol works by enhancing the contrast of X-ray images. It contains iodine atoms, which are highly effective at absorbing X-rays. When injected into the body, this compound increases the contrast between different tissues and structures, making them more visible on X-ray images. The compound is excreted unchanged via the kidneys .

Comparison with Similar Compounds

Biological Activity

Iomeprol is a non-ionic, monomeric, water-soluble iodinated contrast agent commonly used in diagnostic imaging, particularly in X-ray and CT scans. It is characterized by its low osmolality and viscosity compared to other contrast media, which contributes to its safety profile and tolerability in patients. This article delves into the biological activity of this compound, exploring its pharmacodynamics, interactions with blood components, metabolic effects, and potential clinical implications.

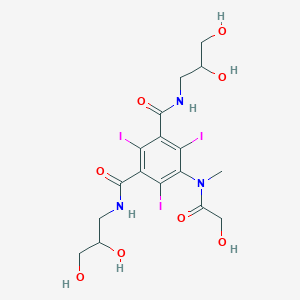

Chemical Structure and Composition

This compound is composed of three covalently bound iodine atoms, which are crucial for its radiographic properties. Its molecular formula is C_16H_21I_3N_2O_5S, and it has a molecular weight of 555.1 g/mol. The compound's low osmolality (approximately 400 mg I/mL) minimizes adverse reactions during imaging procedures.

As a contrast agent, this compound enhances the visibility of internal structures during imaging by increasing the attenuation of X-rays. Its non-ionic nature reduces the likelihood of osmotic reactions that are common with ionic contrast agents.

Interaction with Blood Components

Recent studies have investigated the effects of this compound on human blood samples. Notably, it was found that this compound treatment resulted in minimal changes to the thermal stability of erythrocyte proteins compared to other contrast agents like Iodixanol. Specifically:

- Thermal Stability Changes : The maximum temperature () and enthalpy change () were assessed in erythrocytes treated with 40 mM this compound. The results showed negligible alterations in protein stability, suggesting a lower risk for adverse effects related to blood component interactions .

| Parameter | This compound | Iodixanol | Iobitridol |

|---|---|---|---|

| (°C) | 62.9 | 63.5 | 62.7 |

| (J/g) | 0.02 | 0.03 | 0.01 |

Metabolic Effects

In animal models, administration of this compound has been associated with transient metabolic changes such as increased levels of bilirubin and gamma-glutamyl transferase (GGT). These findings indicate that while this compound is generally well tolerated in humans, it may induce metabolic alterations that warrant monitoring during clinical use .

Clinical Tolerability

Clinical examinations have demonstrated that this compound is well tolerated among patients undergoing imaging studies. Adverse effects are rare but can include mild allergic reactions or renal impairment in susceptible individuals . The compound's favorable safety profile makes it a preferred choice among clinicians.

Clinical Studies

A review of clinical data indicated that patients receiving this compound experienced fewer adverse events compared to those administered other iodinated contrast agents. For instance, a study involving patients with chronic kidney disease highlighted that this compound did not significantly impact renal function when used appropriately .

Environmental Impact

Research has also noted the environmental implications of this compound due to its presence in wastewater from medical facilities. Studies have shown that conventional sewage treatment processes may not effectively remove iodinated contrast agents like this compound, leading to potential ecological consequences .

Properties

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKDOADNQSYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049061 | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78649-41-9 | |

| Record name | Iomeprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iomeprol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iomeprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMEPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.